molecular formula C7H8N2O2 B2874270 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde CAS No. 1492748-82-9

3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B2874270
CAS No.: 1492748-82-9
M. Wt: 152.153
InChI Key: ADAPZGOOGYHPRI-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde (CAS 1492748-82-9) is a high-purity chemical building block specializing in heterocyclic and medicinal chemistry research. This compound features a 1,2,4-oxadiazole core, a privileged scaffold in drug discovery known for its bioisosteric properties, often serving as a stable surrogate for carboxylic esters and amides . The molecule is uniquely functionalized with a reactive aldehyde group at the 5-position and a cyclobutyl moiety at the 3-position, making it a versatile intermediate for constructing diverse compound libraries through further derivatization, such as nucleophilic additions, reductive aminations, and condensations . The 1,2,4-oxadiazole heterocycle is of significant interest in pharmaceutical development, with derivatives demonstrating a wide spectrum of reported biological activities, including potential as anticancer, antibacterial, anti-inflammatory, and anti-Alzheimer agents . The incorporation of the cyclobutyl ring can influence the molecule's pharmacokinetic properties by modulating its lipophilicity and conformational flexibility . This specific compound is an essential precursor for researchers aiming to develop novel bioactive molecules for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-4-6-8-7(9-11-6)5-2-1-3-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAPZGOOGYHPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a nitrile oxide intermediate, followed by oxidation to form the desired oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, where the precursors are reacted in large-scale reactors under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde and its analogues:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Activities
This compound Cyclobutyl C₇H₉N₂O₂ 153.16 1492748-82-9 Pharmaceutical building block
3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde Butan-2-yl (sec-butyl) C₇H₁₀N₂O₂ 154.17 1342457-35-5 Not reported; structural analogue
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde 4-Chlorophenyl C₈H₅ClN₂O₂ 196.60 73217-76-2 Research reagent
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde Phenyl C₈H₆N₂O₂ 162.15 73217-75-1 Synthetic intermediate
3-Nitro-1,2,4-oxadiazole-5-carbaldehyde hydrazones Nitro Varies ~180–220 Not specified Antimicrobial activity
Key Observations:

Nitro derivatives exhibit strong electron-withdrawing properties, correlating with antimicrobial activity in hydrazone derivatives .

Molecular Weight and Reactivity :

  • The aldehyde (-CHO) group at the 5-position enables further functionalization (e.g., condensation reactions), common across all analogues.
  • Higher molecular weights in chlorophenyl and nitro derivatives may limit blood-brain barrier penetration in drug design .
Antimicrobial Activity
  • Nitro-substituted derivatives : Tyrkov and Sukhenko (2004) demonstrated that 3-nitro-1,2,4-oxadiazole-5-carbaldehyde hydrazones exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the nitro group's electron-withdrawing effects enhancing electrophilic interactions .

Biological Activity

3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the oxadiazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the cyclobutyl group and the aldehyde functionality contributes to its unique chemical reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including:

  • Antimicrobial : Inhibition of bacterial and fungal growth.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Anti-inflammatory : Reduction of inflammatory markers.
  • Anticonvulsant : Modulation of ion channels related to seizure activity.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Ion Channel Modulation : The compound has shown potential in modulating voltage-gated ion channels, particularly those associated with epilepsy. Studies reveal that it can significantly reduce neuronal firing in specific genetic models of epilepsy .
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways. For instance, oxadiazole derivatives are known to interact with acetylcholinesterase (AChE), impacting neurotransmitter levels.
  • Apoptotic Pathways : The compound can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial membrane potential .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

Anticancer Activity

In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

  • MCF-7 (Breast Cancer) : IC50 = 1.2 μM
  • HCT116 (Colon Cancer) : IC50 = 2.5 μM
    These values indicate that the compound is comparable to established chemotherapeutics like Doxorubicin .

Antimicrobial Properties

The compound was tested against common pathogens:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL.
  • Escherichia coli : MIC observed at 32 μg/mL.
    These results suggest potential as an antimicrobial agent .

Data Table: Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-71.2 μM
AnticancerHCT1162.5 μM
AntimicrobialStaphylococcus aureus16 μg/mL
AntimicrobialEscherichia coli32 μg/mL
AnticonvulsantNeuronal Cell LinesSignificant reduction in firing at 10 μM

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